Rubidium permanganate

Description

Properties

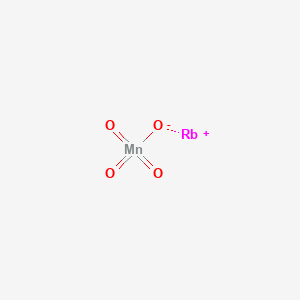

IUPAC Name |

rubidium(1+);permanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.4O.Rb/q;;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCOPKFKNRFWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mn](=O)(=O)=O.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnO4Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635477 | |

| Record name | Rubidium oxido(trioxo)manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.403 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-49-1 | |

| Record name | Rubidium oxido(trioxo)manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Properties of Rubidium Permanganate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and thermal decomposition of rubidium permanganate (B83412) (RbMnO₄). Detailed experimental protocols for its preparation via a metathesis reaction are presented. Key quantitative data, including crystallographic parameters, solubility, and thermal stability, are summarized in structured tables for comparative analysis. Furthermore, the synthesis workflow and thermal decomposition pathway are visually represented through diagrams generated using the DOT language. This document is intended to serve as a valuable resource for researchers and professionals requiring in-depth knowledge of this inorganic compound.

Introduction

Rubidium permanganate is an inorganic salt with the chemical formula RbMnO₄. It belongs to the family of alkali metal permanganates, which are well-known for their strong oxidizing properties.[1][2] Comprising the rubidium cation (Rb⁺) and the permanganate anion (MnO₄⁻), where manganese is in the +7 oxidation state, this compound presents as dark purple, almost black, crystalline solids.[2] While less common than its potassium counterpart due to the higher cost of rubidium, RbMnO₄ serves as a valuable compound in specialized chemical research, particularly in analytical chemistry and for comparative studies within the alkali metal series.[1][2] Its distinct properties, influenced by the large rubidium cation, make it a subject of interest in solid-state chemistry and materials science.[1]

Synthesis of this compound

The most common and straightforward method for the laboratory synthesis of this compound is a metathesis (double displacement) reaction between potassium permanganate (KMnO₄) and a soluble rubidium salt, typically rubidium chloride (RbCl).[1][3] This method leverages the lower solubility of this compound in water compared to the other salts involved in the reaction, leading to its precipitation.[1]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Metathesis Reaction

This protocol details the synthesis of this compound from potassium permanganate and rubidium chloride.

Materials:

-

Potassium permanganate (KMnO₄)

-

Rubidium chloride (RbCl)

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Vacuum source

-

Desiccator

Procedure:

-

Reactant Preparation:

-

Prepare equimolar solutions of potassium permanganate and rubidium chloride in distilled water. For example, dissolve 1.58 g (0.01 mol) of KMnO₄ in 50 mL of warm distilled water (approximately 40-50 °C) in a beaker with stirring.

-

In a separate beaker, dissolve 1.21 g (0.01 mol) of RbCl in 30 mL of warm distilled water.

-

-

Reaction and Precipitation:

-

While stirring the potassium permanganate solution, slowly add the rubidium chloride solution.

-

A fine, dark purple precipitate of this compound will form almost immediately due to its lower solubility.[1]

-

Continue stirring the mixture for 10-15 minutes to ensure the reaction goes to completion.

-

Cool the mixture in an ice bath for 30 minutes to maximize the precipitation of RbMnO₄.

-

-

Purification:

-

Set up a Buchner funnel with filter paper for vacuum filtration.

-

Filter the precipitated this compound under vacuum.

-

Wash the collected crystals with several small portions of cold distilled water to remove the soluble potassium chloride byproduct.

-

Continue the vacuum to partially dry the crystals on the filter paper.

-

-

Drying:

-

Transfer the purified crystals to a watch glass or petri dish.

-

Dry the product to a constant weight in a desiccator under vacuum over a suitable desiccant (e.g., anhydrous calcium chloride).

-

Properties of this compound

This compound has been characterized by various physical and chemical methods. The key properties are summarized below.

Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | RbMnO₄ | [2] |

| Molar Mass | 204.404 g/mol | [2] |

| Appearance | Dark purple or nearly black crystalline solid | [2] |

| Density | 3.325 g/cm³ | [2][3] |

| Decomposition Point | ~295 °C | [2][3] |

| Crystal Structure | Orthorhombic | [3] |

| Space Group | Pnma (No. 62) | [3] |

| Lattice Constants | a = 954.11 pm, b = 573.926 pm, c = 763.63 pm | [3] |

Solubility in Water

The solubility of this compound in water is temperature-dependent.

| Temperature (°C) | Solubility (g/L) | Reference(s) |

| 7 | 6.03 | [3] |

| 19 | 10.6 | [2][3] |

| 60 | 46.8 | [3] |

Chemical Properties

-

Oxidizing Agent: Like other permanganates, this compound is a strong oxidizing agent.[2]

-

Thermal Decomposition: It is sensitive to heat and decomposes upon heating.[2] The decomposition occurs in two steps, with the initial formation of rubidium manganate (B1198562) (Rb₂MnO₄).[2][3] The overall decomposition reaction is: 4RbMnO₄(s) → 4MnO₂(s) + 2Rb₂O(s) + 3O₂(g)[3]

Experimental Protocols for Characterization

Thermal Analysis (TGA/DTA)

Objective: To determine the thermal stability and decomposition pathway of this compound.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled with Differential Thermal Analysis (DTA).

Procedure:

-

Sample Preparation: Place a small, precisely weighed amount (5-10 mg) of dry this compound powder into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

-

-

Heating Program:

-

Heat the sample from ambient temperature to a final temperature above the expected decomposition range (e.g., 600 °C).

-

Use a constant heating rate, typically 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass (TGA curve) and the temperature difference between the sample and a reference (DTA curve) as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify the onset temperature of decomposition, the temperature ranges of mass loss steps, and the percentage of mass loss at each step. The DTA curve will indicate whether the decomposition processes are exothermic or endothermic.

Powder X-ray Diffraction (XRD)

Objective: To confirm the crystal structure and determine the lattice parameters of this compound.

Instrumentation:

-

Powder X-ray Diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).

Procedure:

-

Sample Preparation: Finely grind the crystalline this compound into a homogeneous powder using an agate mortar and pestle.

-

Sample Mounting: Mount the powder sample on a flat sample holder. Ensure the surface is smooth and level with the holder's surface.

-

Instrument Setup:

-

Place the sample holder in the diffractometer.

-

Set the X-ray source parameters (voltage and current) to the recommended values for the instrument.

-

-

Data Acquisition:

-

Scan the sample over a range of 2θ angles (e.g., 10° to 90°) with a small step size (e.g., 0.02°) and a sufficient counting time per step.

-

-

Data Analysis:

-

Process the raw data to obtain a diffractogram (intensity vs. 2θ).

-

Compare the peak positions and relative intensities to a reference pattern from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the phase identity.

-

Perform indexing and lattice parameter refinement using appropriate software to determine the unit cell dimensions.

-

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process. The initial step involves the formation of rubidium manganate, manganese dioxide, and oxygen. The rubidium manganate intermediate can further decompose at higher temperatures.

Caption: Thermal decomposition pathway of this compound.

Applications

The applications of this compound are limited compared to potassium permanganate, primarily due to the high cost of rubidium. However, it finds use in specific areas:

-

Analytical Chemistry: It is used as a reagent for the detection of perchlorate (B79767) ions, with which it forms mixed crystals (RbClO₄·RbMnO₄) that precipitate from solution.[3]

-

Research: It serves as a model compound in fundamental studies of the properties of alkali metal permanganates, allowing for the investigation of the effect of cation size on the thermal stability and reactivity of the permanganate anion.[1]

-

Specialized Oxidations: In some organic synthesis applications, it may be used as an oxidizing agent where the presence of the rubidium cation is advantageous.

Safety Information

This compound is a strong oxidizing agent and should be handled with care. It can react vigorously with reducing agents and combustible materials. It is also sensitive to heat and shock, which may cause it to decompose. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of this compound. The metathesis reaction between potassium permanganate and rubidium chloride remains the most practical method for its laboratory preparation. The compound's physical and chemical properties, particularly its thermal decomposition behavior, have been well-documented. The provided experimental protocols offer a foundation for the synthesis and characterization of this interesting, albeit specialized, inorganic salt. Further research into its applications in materials science and catalysis may uncover new uses for this powerful oxidizing agent.

References

- 1. Synthesis and Technique in Inorganic Chemistry: A Laboratory Manual - Gregory S. Girolami, Thomas B. Rauchfuss, Robert J. Angelici - Google Books [books.google.com.sg]

- 2. [PDF] Synthesis and technique in inorganic chemistry : a laboratory manual | Semantic Scholar [semanticscholar.org]

- 3. chemistry.um.edu.my [chemistry.um.edu.my]

An In-depth Technical Guide to the Crystal Structure and Space Group of Rubidium Permanganate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and space group of rubidium permanganate (B83412) (RbMnO₄). The information is compiled from various scientific sources to assist researchers and professionals in understanding the solid-state properties of this inorganic compound. This document details the crystallographic parameters, synthesis methods, and experimental procedures, presented in a clear and structured format for ease of reference and comparison.

Introduction

Rubidium permanganate (RbMnO₄) is an inorganic salt that crystallizes as dark purple orthorhombic crystals.[1][2] It is a member of the alkali metal permanganate series and is noted for its strong oxidizing properties. The compound is isostructural with potassium permanganate (KMnO₄) and cesium permanganate (CsMnO₄).[2] A thorough understanding of its crystal structure is fundamental to elucidating its physical and chemical behavior, which is of interest in various fields, including materials science and analytical chemistry.

Crystal Structure and Space Group

This compound crystallizes in the orthorhombic crystal system.[1][2] The determined space group is Pnma (No. 62) , which is a standard setting for this crystal structure.[1][2]

Crystallographic Data

The crystallographic data for this compound has been determined experimentally and also calculated using computational methods. Both sets of data are presented below for a comprehensive understanding.

Table 1: Experimental and Calculated Crystallographic Data for this compound

| Parameter | Experimental Value[1][2] | Calculated Value |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pnma (No. 62) | Pnma (No. 62) |

| Lattice Parameters | ||

| a | 954.11 pm | 595.3 pm |

| b | 573.926 pm | 782.7 pm |

| c | 763.63 pm | 969.3 pm |

| α, β, γ | 90° | 90° |

| Unit Cell Volume (V) | 418.3 ų | 454.9 ų |

| Formula Units (Z) | 4 | 4 |

| Density (ρ) | 3.325 g/cm³ | Not provided |

Note: The experimental lattice parameters are the most commonly cited values for the physical crystal structure.

Atomic Coordinates

Experimental Protocols

Synthesis of this compound Powder

The most common laboratory-scale synthesis of this compound is through a metathesis reaction, also known as a double displacement reaction.[2]

Protocol:

-

Reactant Preparation: Prepare equimolar aqueous solutions of potassium permanganate (KMnO₄) and rubidium chloride (RbCl).

-

Reaction: Mix the two solutions. Due to its lower solubility, this compound will precipitate out of the solution as fine, dark purple crystals.

-

Separation: The precipitate is separated from the solution by filtration.

-

Purification: The collected crystals are washed with cold deionized water to remove soluble impurities, primarily potassium chloride (KCl).

-

Drying: The purified this compound is then dried under a vacuum to remove any residual water.

Single Crystal Growth for X-ray Diffraction

A detailed experimental protocol for growing single crystals of this compound suitable for X-ray diffraction is not explicitly documented in the available literature. However, a general approach for growing single crystals of alkali metal permanganates from aqueous solutions can be inferred.

General Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in high-purity water at a slightly elevated temperature to increase solubility.

-

Slow Cooling: The saturated solution is then allowed to cool down slowly and undisturbed over a period of several days. This slow cooling process reduces the solubility of the salt and promotes the formation of well-defined single crystals.

-

Crystal Selection: Carefully select a high-quality single crystal with well-defined faces and without visible defects for X-ray diffraction analysis.

Crystal Structure Determination Workflow

The determination of the crystal structure of this compound would follow a standard single-crystal X-ray diffraction workflow.

References

Unraveling the Thermal Degradation of Rubidium Permanganate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the thermal decomposition mechanism of rubidium permanganate (B83412) (RbMnO₄), targeting researchers, scientists, and professionals in drug development and materials science. This document synthesizes key quantitative data, details established experimental protocols, and presents a visual representation of the decomposition pathway.

Executive Summary

Rubidium permanganate, an inorganic salt with strong oxidizing properties, undergoes a multi-step thermal decomposition process upon heating. The decomposition initiates in the temperature range of 200-300°C, with a maximum rate observed around 295°C. The process involves the formation of a key intermediate, rubidium manganate (B1198562) (Rb₂MnO₄), and the evolution of oxygen gas. The final solid products consist of a mixture of manganese oxides and rubidium oxide. Understanding this decomposition mechanism is crucial for applications where the controlled release of oxygen or the formation of specific manganese oxide species is desired.

Quantitative Decomposition Data

The following table summarizes the key quantitative parameters associated with the thermal decomposition of this compound, compiled from various studies.

| Parameter | Value | Conditions/Notes |

| Decomposition Temperature Range | 200 - 300 °C | The temperature at which significant decomposition begins.[1] |

| Temperature of Maximum Decomposition Rate | ~295 °C | |

| Mass Loss (First Stage) | ~8% | Attributed to the evolution of oxygen.[1] |

| Overall Mass Loss (at 315°C in air) | 9.36% | Based on a specific decomposition equation. |

| Activation Energy (First Stage) | 120 - 140 kJ·mol⁻¹ | Represents the energy barrier for the initial decomposition step.[2] |

| Enthalpy of Decomposition (First Stage) | Exothermic | Qualitative observation from Differential Thermal Analysis (DTA). |

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a complex solid-state reaction that proceeds through a two-step mechanism.

Step 1: Initial Decomposition and Formation of Rubidium Manganate

The initial and rate-determining step involves the breakdown of the permanganate ion (MnO₄⁻). This occurs in the solid lattice and leads to the formation of the more stable manganate ion (MnO₄²⁻), with the concurrent release of oxygen gas. This step is responsible for the initial mass loss observed in thermogravimetric analysis.

Step 2: Decomposition of Rubidium Manganate

The intermediate rubidium manganate (Rb₂MnO₄) is unstable at higher temperatures and undergoes further decomposition. This second step results in the formation of manganese dioxide (MnO₂) and rubidium oxide (Rb₂O), with additional oxygen evolution.

An overall reaction for the decomposition in air at 315°C has been proposed as: 10RbMnO₄(s) → 3.48Rb₂MnO₄(s) + (1.52Rb₂O(s) + 6.50MnO₂.₀₅(s)) + 5.95O₂(g)[3]

A simplified overall reaction is: 4RbMnO₄(s) → 4MnO₂(s) + 2Rb₂O(s) + 3O₂(g)[1][2]

The following diagram illustrates the logical progression of the decomposition pathway.

References

"solubility of rubidium permanganate in water at different temperatures"

Technical Whitepaper: Solubility of Rubidium Permanganate (B83412) in Water

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility of rubidium permanganate (RbMnO₄) in water as a function of temperature. It includes tabulated solubility data, detailed experimental protocols for solubility determination, and graphical representations of key processes. This compound, an inorganic salt with strong oxidizing properties, demonstrates a significant positive temperature coefficient for its solubility in water. Understanding these characteristics is crucial for its application in analytical chemistry and other specialized fields.

Quantitative Solubility Data

The solubility of this compound in water increases significantly with rising temperature. This property is characteristic of many solid solutes where the dissolution process is endothermic. The available quantitative data are summarized below.

| Temperature (°C) | Temperature (K) | Solubility (g / 100g H₂O) | Molar Solubility (mol/L)¹ |

| 7 | 280.15 | 0.603 | 0.0295 |

| 19 | 292.15 | 1.06 | 0.0519 |

| 60 | 333.15 | 4.68 | 0.2290 |

¹Molar solubility calculated based on a molar mass of 204.404 g/mol for RbMnO₄ and assuming the density of the dilute solution is approximately 1 g/mL.[1][2] Data sourced from multiple references.[1][2][3][4][5]

Experimental Protocols

The determination of solubility for a compound like this compound involves two primary stages: the preparation of a saturated solution at a constant temperature and the subsequent quantitative analysis of the solute concentration in that solution.

Synthesis of this compound

Prior to solubility studies, the pure compound must be synthesized. A common laboratory method is through a precipitation reaction.

Methodology:

-

Reactant Preparation: Prepare equimolar aqueous solutions of rubidium chloride (RbCl) and potassium permanganate (KMnO₄). The use of warm distilled or deionized water can facilitate dissolution.

-

Precipitation: Mix the two solutions. Due to its lower solubility compared to the other salts (KCl, KMnO₄), this compound will precipitate out of the solution as fine, dark purple crystals.[1][2] The reaction is as follows: RbCl(aq) + KMnO₄(aq) → RbMnO₄(s)↓ + KCl(aq)

-

Isolation: Isolate the RbMnO₄ precipitate by vacuum filtration.

-

Purification: Wash the collected crystals with a small amount of cold distilled water to remove the soluble potassium chloride impurity.

-

Drying: Dry the purified product under a vacuum to remove any residual water.

Solubility Determination

Methodology:

-

Equilibrium Saturation: Add an excess amount of synthesized this compound crystals to a known volume of deionized water in a temperature-controlled vessel (e.g., a jacketed beaker connected to a water bath).

-

Temperature Control: Maintain the desired temperature (e.g., 7°C, 19°C, 60°C) with constant stirring for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium and becomes saturated.

-

Sample Collection: Once equilibrium is established, cease stirring and allow the excess solid to settle. Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to prevent temperature change-induced precipitation.

-

Quantitative Analysis: Determine the concentration of this compound in the collected sample using a suitable analytical method.

-

Method A: Direct UV-Vis Spectrophotometry: Dilute the saturated solution with a known factor to bring its concentration within the linear range of a spectrophotometer. Measure the absorbance at the wavelength of maximum absorbance (λ_max) for the permanganate ion (MnO₄⁻), which is approximately 525 nm.[6] Calculate the concentration using a previously established calibration curve based on Beer-Lambert law.

-

Method B: Redox Titration (Permanganometry): Titrate a known volume of the saturated solution (acidified with dilute sulfuric acid) against a standardized solution of a reducing agent, such as sodium oxalate (B1200264) (Na₂C₂O₄) or ferrous ammonium (B1175870) sulfate (B86663) (Mohr's salt).[7][8][9] The endpoint is reached when the vibrant purple color of the permanganate ion disappears. The concentration can be calculated from the stoichiometry of the redox reaction.

-

-

Data Calculation: Convert the determined concentration into the desired units (e.g., g/100g H₂O, mol/L). Repeat the entire process for each desired temperature.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 13465-49-1 [amp.chemicalbook.com]

- 6. Analytical quantification of aqueous permanganate: Direct and indirect spectrophotometric determination for water treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Permanganometry - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

Rubidium Permanganate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical and physical properties of rubidium permanganate (B83412), with a focus on its molar mass and chemical formula. The information is presented to support advanced research and development applications.

Chemical Identity and Formula

Rubidium permanganate is an inorganic compound composed of the rubidium cation (Rb⁺) and the permanganate anion (MnO₄⁻). The electrostatic attraction between these two ions forms the basis of its chemical structure.

The chemical formula for this compound is RbMnO₄ .[1][2] This formula indicates that for every one ion of rubidium, there is one ion of manganese and four ions of oxygen.

Molar Mass

The molar mass of a compound is a fundamental physical property, representing the mass of one mole of that substance. It is calculated by summing the atomic masses of all constituent atoms in its chemical formula.

The molar mass of this compound is approximately 204.404 g/mol .[1][3]

Calculation of Molar Mass

The molar mass of this compound can be precisely calculated using the atomic masses of its constituent elements: Rubidium (Rb), Manganese (Mn), and Oxygen (O).

| Element | Symbol | Atomic Mass ( g/mol ) | Quantity | Total Mass ( g/mol ) |

| Rubidium | Rb | 85.4678[4][5] | 1 | 85.4678 |

| Manganese | Mn | 54.9380[6][7] | 1 | 54.9380 |

| Oxygen | O | 15.9994[8] | 4 | 63.9976 |

| Total | RbMnO₄ | 204.4034 |

The calculated molar mass of 204.4034 g/mol is consistent with the experimentally determined and reported values.[1][3]

Logical Relationship of Components

The following diagram illustrates the relationship between the constituent elements and the final compound, this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. webqc.org [webqc.org]

- 4. #37 - Rubidium - Rb [hobart.k12.in.us]

- 5. Atomic Weight of Rubidium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Manganese - Wikipedia [en.wikipedia.org]

- 7. Manganese - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. quora.com [quora.com]

A Technical Guide to the Physical and Chemical Properties of Rubidium Permanganate (RbMnO₄)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the physical and chemical properties of rubidium permanganate (B83412) (RbMnO₄), an inorganic salt with strong oxidizing capabilities. It details the compound's structural, thermal, and solubility characteristics, along with its chemical reactivity, particularly its thermal decomposition pathway. Standardized experimental protocols for its synthesis and characterization are presented. All quantitative data is summarized in tabular format for clarity, and key processes are visualized using logical diagrams to support researchers in understanding and utilizing this compound.

Physical Properties

Rubidium permanganate presents as a dark purple or nearly black crystalline solid at room temperature.[1][2] It is an inorganic compound belonging to the permanganate family, positioned between the more common potassium and cesium permanganates in its behavior.[3]

General and Crystallographic Properties

RbMnO₄ crystallizes in the orthorhombic system, sharing structural characteristics with potassium, cesium, and ammonium (B1175870) permanganates.[3][4] The permanganate anion (MnO₄⁻) has a tetrahedral geometry.[3] Key physical and structural data are summarized in Table 1.

Table 1: General and Crystallographic Properties of RbMnO₄

| Property | Value | Citations |

|---|---|---|

| Chemical Formula | RbMnO₄ | [1][4] |

| Molar Mass | 204.404 g/mol | [1][3][4] |

| Appearance | Purple crystalline solid | [1][3][4] |

| Density | 3.325 g·cm⁻³ | [1][3][4] |

| Crystal System | Orthorhombic | [3][4][5] |

| Space Group | Pnma (No. 62) | [3][4][5][6] |

| Lattice Parameters | a = 954.11 pmb = 573.926 pmc = 763.63 pm |[3][4][6] |

Solubility

This compound is soluble in water, with its solubility showing a significant positive temperature dependence.[3][4] This property is crucial for its synthesis via precipitation from aqueous solutions.

Table 2: Solubility of RbMnO₄ in Water

| Temperature (°C) | Solubility (g/L) | Citations |

|---|---|---|

| 7 | 6.03 | [3][4] |

| 19 | 10.6 | [1][3][4] |

Thermal Properties

RbMnO₄ is thermally sensitive and decomposes upon heating rather than melting.[1][3][7] The decomposition process is complex and occurs in a defined temperature range.

Table 3: Thermal Decomposition Properties of RbMnO₄

| Property | Value | Citations |

|---|---|---|

| Decomposition Temp. | ~295 °C (decomposes) | [1][3][7] |

| Decomposition Range | 200 - 300 °C |[1][4][8] |

Chemical Properties

Oxidizing Properties

Like other permanganates, RbMnO₄ is a strong oxidizing agent, a characteristic conferred by the manganese atom in its highest +7 oxidation state.[1][3] The standard reduction potential for the MnO₄⁻/Mn²⁺ couple in an acidic medium is approximately +1.51 V.[3] It is stable in neutral and alkaline conditions but will decompose in acidic media.[3]

Thermal Decomposition

The thermal decomposition of this compound is a two-step process that involves the formation of a rubidium manganate (B1198562) (Rb₂MnO₄) intermediate.[1][3] The initial decomposition step, occurring between 200-300 °C, results in an approximate 8% mass loss due to the evolution of oxygen.[3][8] The complete decomposition yields manganese dioxide (MnO₂), rubidium oxide (Rb₂O), and oxygen gas.[1][3]

The overall decomposition reaction is: 4RbMnO₄(s) → 4MnO₂(s) + 2Rb₂O(s) + 3O₂(g)[1][3][4]

The reaction has a reported activation energy of 120-140 kJ·mol⁻¹.[3]

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. webqc.org [webqc.org]

- 3. webqc.org [webqc.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Rubidiumpermanganat – Wikipedia [de.wikipedia.org]

- 6. Rb (Mn O4) | MnO4Rb-7 | CID 139045787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. akjournals.com [akjournals.com]

"rubidium permanganate discovery and history"

An In-depth Technical Guide to Rubidium Permanganate (B83412)

Introduction

Rubidium permanganate (RbMnO₄) is an inorganic salt and a member of the alkali metal permanganate series. It is a strong oxidizing agent, analogous to the more common potassium permanganate, and consists of a rubidium cation (Rb⁺) and a permanganate anion (MnO₄⁻). In the permanganate ion, manganese is in its highest +7 oxidation state, which accounts for the compound's strong oxidizing properties and its characteristic dark purple color.

While not as extensively studied or commercially utilized as potassium permanganate, RbMnO₄ serves as an important compound for comparative studies on the effects of cation size on the physical and chemical properties of permanganate salts. Its practical applications are niche, primarily centered in analytical chemistry and specialized research, largely due to the high cost and relative scarcity of rubidium. This guide provides a comprehensive overview of the available technical information on this compound, including its history, physicochemical properties, synthesis, and key reactions.

Discovery and History

The history of this compound is intrinsically linked to the discovery of its constituent element, rubidium.

2.1 Discovery of Rubidium In 1861, German scientists Robert Bunsen and Gustav Kirchhoff discovered the element rubidium at the University of Heidelberg. Using the then-newly developed technique of flame spectroscopy, they analyzed the mineral lepidolite (B1170510) and observed two distinct, deep red lines in its emission spectrum. They named the new element "rubidium" after the Latin word rubidus, meaning "deepest red," in honor of these characteristic spectral lines. Following the discovery, they processed approximately 150 kg of lepidolite to isolate the first samples of rubidium compounds.

2.2 History of this compound There is no single documented account detailing the first synthesis or discovery of this compound. It was likely first prepared and characterized in the late 19th or early 20th century during systematic investigations of the salts of the newly discovered alkali metals. Research applications appear to focus on comparative studies within the alkali metal permanganate group to understand how properties such as solubility, stability, and crystal structure are influenced by the increasing size of the alkali cation (from potassium to cesium).

Physicochemical and Crystallographic Data

This compound is a dark purple, crystalline solid. Its key quantitative properties are summarized in the table below.

| Property | Value | Citations |

| Chemical Formula | RbMnO₄ | |

| Molar Mass | 204.404 g·mol⁻¹ | |

| Appearance | Purple crystals | |

| Density | 3.325 g·cm⁻³ | |

| Decomposition Temp. | 295 °C | |

| Crystal Structure | Orthorhombic | |

| Space Group | Pnma (No. 62) | |

| Lattice Constants | a = 954.11 pm, b = 573.926 pm, c = 763.63 pm | |

| Solubility in Water | 6.03 g·L⁻¹ at 7 °C 10.6 g·L⁻¹ at 19 °C 46.8 g·L⁻¹ at 60 °C |

Experimental Protocols

4.1 Synthesis of this compound via Precipitation

The most common laboratory-scale synthesis of this compound relies on the lower solubility of RbMnO₄ compared to the reactants. The protocol is based on the reaction between rubidium chloride and potassium permanganate.

Reaction: RbCl(aq) + KMnO₄(aq) → RbMnO₄(s)↓ + KCl(aq)

Methodology:

-

Preparation of Reactant Solutions:

-

Prepare a saturated solution of potassium permanganate (KMnO₄) in deionized water at room temperature.

-

Prepare a concentrated aqueous solution of rubidium chloride (RbCl).

-

-

Reaction and Precipitation:

-

Slowly add the rubidium chloride solution to the potassium permanganate solution while stirring continuously.

-

The less soluble this compound will precipitate out of the solution as a dark purple solid.

-

-

Isolation of Product:

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

-

-

Washing and Drying:

-

Wash the collected solid with a small amount of ice-cold deionized water to remove the more soluble potassium chloride (KCl) byproduct and any unreacted starting materials.

-

Dry the final product, this compound, in a desiccator or in an oven at a low temperature (e.g., 50-60 °C) to avoid thermal decomposition.

-

Caption: Workflow for the synthesis of this compound.

4.2 Thermal Decomposition Analysis

The thermal stability and decomposition pathway of this compound can be investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Methodology:

-

Sample Preparation:

-

Place a small, accurately weighed sample (typically 5-10 mg) of crystalline RbMnO₄ into an inert crucible (e.g., alumina (B75360) or platinum).

-

-

Instrument Setup:

-

Place the crucible into the TGA/DTA instrument.

-

Program the instrument to heat the sample from ambient temperature to approximately 600-800 °C.

-

Set a constant heating rate (e.g., 10 °C/min).

-

The experiment can be run under different atmospheres (e.g., air, nitrogen, oxygen) to study the effect of the gaseous environment on the decomposition products.

-

-

Data Acquisition:

-

Record the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

-

-

Analysis:

-

The TGA curve will show mass loss steps corresponding to the evolution of gaseous products (primarily oxygen). The decomposition of RbMnO₄ typically shows a mass loss of around 8%.

-

The DTA curve will indicate whether the decomposition processes are exothermic or endothermic. The first decomposition step for permanganates is generally exothermic.

-

The onset temperature of mass loss in the TGA curve indicates the start of the decomposition, which for RbMnO₄ occurs between 200 and 300 °C.

-

Chemical Properties and Reaction Pathways

5.1 Oxidizing Properties As with all permanganates, RbMnO₄ is a strong oxidizing agent. The permanganate anion (MnO₄⁻) is readily reduced, and the compound can react vigorously, and sometimes explosively, with reducing agents and combustible organic materials.

5.2 Thermal Decomposition Pathway The thermal decomposition of this compound is a multi-step process that occurs at temperatures between 200 and 300 °C, leading to the formation of rubidium manganate (B1198562) (Rb₂MnO₄) as an intermediate. The final products are manganese dioxide (MnO₂), rubidium oxide (Rb₂O), and oxygen gas (O₂).

The proposed reaction pathway is as follows:

-

Step 1 (Intermediate Formation): 10RbMnO₄(s) → 3Rb₂MnO₄(s) + 7MnO₂(s) + 2Rb₂O(s) + 6O₂(g)

-

Step 2 (Intermediate Decomposition): 2Rb₂MnO₄(s) → 2MnO₂(s) + 2Rb₂O(s) + O₂(g)

-

Overall Reaction: 4RbMnO₄(s) → 4MnO₂(s) + 2Rb₂O(s) + 3O₂(g)

Caption: Thermal decomposition pathway of this compound.

Applications

The use of this compound is limited, with its primary application being in the field of qualitative analytical chemistry.

6.1 Detection of Perchlorate (B79767) Ions this compound is used as a reagent for the detection of perchlorate (ClO₄⁻) ions in a sample. This method relies on the principle of co-precipitation. When a solution containing this compound is added to a sample containing perchlorate ions, a mixed crystal of rubidium perchlorate and this compound (RbClO₄·RbMnO₄) precipitates out of the solution. The formation of this characteristic precipitate confirms the presence of perchlorate.

Caption: Workflow for the detection of perchlorate ions.

Conclusion

This compound is a well-defined inorganic compound whose properties are largely dictated by the permanganate anion, with subtle but measurable influences from the large rubidium cation. While its discovery is not marked by a singular event, its study has contributed to a broader understanding of the trends within the alkali metal permanganate series. Lacking widespread commercial use, its significance lies in specialized applications, such as the analytical detection of perchlorate, and as a subject of academic interest in solid-state and inorganic chemistry. The detailed protocols and data presented herein provide a technical foundation for researchers and scientists working with this compound.

The Enduring Oxidative Power of Permanganate: A Technical Guide to Its Standard Reduction Potential

For Researchers, Scientists, and Drug Development Professionals

The permanganate (B83412) ion (MnO₄⁻), with its characteristic deep purple hue, is a powerful and versatile oxidizing agent of significant interest across various scientific disciplines, including chemistry, environmental science, and pharmacology. Its efficacy as an oxidant is fundamentally governed by its standard reduction potential, a key thermodynamic parameter that dictates its tendency to accept electrons and undergo reduction. This in-depth technical guide provides a comprehensive overview of the standard reduction potential of the permanganate ion, its dependence on reaction conditions, and its application in contexts relevant to research and drug development.

Standard Reduction Potential of the Permanganate Ion

The standard reduction potential (E°) of a chemical species is a measure of its tendency to be reduced, and is measured in volts (V). For the permanganate ion, the reduction potential is highly dependent on the pH of the solution. The most common half-reactions and their corresponding standard reduction potentials are summarized below.

| Reaction Condition | Half-Reaction | Standard Reduction Potential (E°) (V) |

| Acidic | MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l) | +1.51 |

| Neutral | MnO₄⁻(aq) + 2H₂O(l) + 3e⁻ → MnO₂(s) + 4OH⁻(aq) | +0.59 |

| Basic (Strong) | MnO₄⁻(aq) + e⁻ → MnO₄²⁻(aq) (manganate) | +0.56 |

Note: Standard conditions are defined as 25°C, 1 M concentration for all aqueous species, and a pressure of 1 atm for all gases.

The Nernst Equation: Beyond Standard Conditions

In practical applications, reactions rarely occur under standard conditions. The Nernst equation is a fundamental tenet of electrochemistry that allows for the calculation of the reduction potential under non-standard conditions.

The general form of the Nernst equation is:

E = E° - (RT/nF) * ln(Q)

Where:

-

E is the reduction potential under non-standard conditions.

-

E° is the standard reduction potential.

-

R is the ideal gas constant (8.314 J/(mol·K)).

-

T is the temperature in Kelvin.

-

n is the number of moles of electrons transferred in the half-reaction.

-

F is the Faraday constant (96,485 C/mol).

-

Q is the reaction quotient.

For the reduction of permanganate in acidic solution, the Nernst equation is:

E = 1.51 - (RT/5F) * ln([Mn²⁺]/([MnO₄⁻][H⁺]⁸))

This equation highlights the significant dependence of the reduction potential on the hydrogen ion concentration, and therefore the pH of the solution. As the concentration of H⁺ increases (lower pH), the reduction potential becomes more positive, making permanganate an even stronger oxidizing agent.

Experimental Determination of the Standard Reduction Potential

The standard reduction potential of the permanganate ion can be determined experimentally using potentiometric methods. This involves measuring the potential of a galvanic cell where one half-cell is the permanganate system and the other is a reference electrode with a known potential, such as a standard hydrogen electrode (SHE) or a saturated calomel (B162337) electrode (SCE).

Experimental Protocol: Potentiometric Titration

A common method to determine the reduction potential involves the potentiometric titration of a reducing agent with a standardized solution of potassium permanganate.

Objective: To determine the equivalence point of a redox titration involving permanganate and use this data to calculate the standard reduction potential.

Materials:

-

Potassium permanganate (KMnO₄) solution of known concentration (e.g., 0.02 M)

-

A solution of a reducing agent, such as ferrous ammonium (B1175870) sulfate (B86663) (Fe(NH₄)₂(SO₄)₂)

-

Sulfuric acid (H₂SO₄) to create an acidic environment

-

High-impedance voltmeter or potentiometer

-

Platinum indicator electrode

-

Saturated calomel reference electrode (SCE)

-

Burette, beaker, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Preparation of the Analyte: A known volume of the ferrous ammonium sulfate solution is pipetted into a beaker. A sufficient volume of sulfuric acid is added to ensure the reaction proceeds under acidic conditions.

-

Electrode Setup: The platinum indicator electrode and the SCE are immersed in the analyte solution. The electrodes are connected to the voltmeter.

-

Titration: The potassium permanganate solution is added from the burette in small increments. After each addition, the solution is stirred, and the cell potential is recorded.

-

Data Analysis: The volume of KMnO₄ added is plotted against the measured cell potential. The equivalence point of the titration is the point of maximum slope on this curve.

-

Calculation of Standard Reduction Potential: The potential at the half-equivalence point can be used to approximate the standard reduction potential of the Fe³⁺/Fe²⁺ couple. Knowing this and the overall cell potential at the equivalence point, the standard reduction potential of the MnO₄⁻/Mn²⁺ couple can be calculated.

Role in Drug Development and Organic Synthesis

The strong oxidizing nature of the permanganate ion, a direct consequence of its high positive reduction potential, makes it a valuable reagent in organic synthesis, including the synthesis of pharmaceutical compounds.[1] It can be used for the oxidation of a wide range of functional groups.

Oxidation of Alcohols to Carboxylic Acids

A key application in drug synthesis is the oxidation of primary alcohols to carboxylic acids, a common functional group in many drug molecules.

Caption: Oxidation pathway of a primary alcohol using potassium permanganate.

Permanganate's Interaction with Biomolecules

The high redox potential of permanganate also underlies its use as a biocide and its interactions with biological molecules. For instance, permanganate can oxidize the side chains of certain amino acids, leading to protein modification. It can also interact with the bases in DNA, causing oxidative damage. Understanding these interactions is crucial in toxicology and in the development of certain therapeutic strategies.

Caption: Experimental workflow for determining the standard reduction potential.

Conclusion

The standard reduction potential of the permanganate ion is a cornerstone of its chemistry, defining its potent oxidizing capabilities. For researchers and professionals in drug development, a thorough understanding of this parameter, its dependence on pH as described by the Nernst equation, and its experimental determination is essential. This knowledge enables the strategic use of permanganate in organic synthesis and provides insights into its interactions with biological systems, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

In-Depth Technical Guide to Rubidium Permanganate

CAS Number: 13465-49-1

This technical guide provides a comprehensive overview of rubidium permanganate (B83412) (RbMnO₄), intended for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, synthesis, thermal behavior, and applications, with a focus on detailed experimental protocols and data presentation.

Physicochemical Properties

Rubidium permanganate is an inorganic salt that appears as purple crystals.[1][2] It is a strong oxidizing agent due to the manganese atom being in the +7 oxidation state.[1] Key quantitative properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13465-49-1 | [2][3] |

| Molecular Formula | RbMnO₄ | [1][2] |

| Molar Mass | 204.404 g/mol | [2] |

| Appearance | Purple crystals | [1][2] |

| Density | 3.325 g/cm³ | [2] |

| Decomposition Point | 295 °C | [2] |

| Crystal System | Orthorhombic | [2][4] |

| Space Group | Pnma (No. 62) | [2][4] |

| Lattice Constants | a = 954.11 pm, b = 573.926 pm, c = 763.63 pm | [2] |

| Solubility in Water | 6.03 g/L at 7 °C | [2] |

| 10.6 g/L at 19 °C | [1][2] | |

| 46.8 g/L at 60 °C | [2] |

Synthesis

The most common laboratory synthesis of this compound is through a metathesis reaction between potassium permanganate (KMnO₄) and a soluble rubidium salt, typically rubidium chloride (RbCl), in an aqueous solution.[1][2] The lower solubility of this compound compared to potassium permanganate drives the reaction towards the precipitation of the desired product.

Experimental Protocol: Synthesis of this compound

Materials:

-

Potassium permanganate (KMnO₄)

-

Rubidium chloride (RbCl)

-

Distilled water

Procedure:

-

Prepare a saturated solution of potassium permanganate in warm distilled water.

-

Prepare a concentrated solution of rubidium chloride in distilled water.

-

Slowly add the rubidium chloride solution to the potassium permanganate solution while stirring continuously.

-

Upon mixing, deep purple crystals of this compound will precipitate out of the solution.

-

Allow the mixture to cool to room temperature and then further cool in an ice bath to maximize precipitation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities, primarily potassium chloride.

-

Dry the purified this compound crystals in a desiccator over a suitable drying agent.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis of this compound Workflow

Thermal Decomposition

This compound is thermally unstable and decomposes upon heating. The decomposition occurs in a two-step process, with the initial formation of rubidium manganate (B1198562) (Rb₂MnO₄) at temperatures between 200 and 300 °C.[1][2] Further heating leads to the decomposition of rubidium manganate. The overall decomposition reaction results in the formation of manganese dioxide (MnO₂), rubidium oxide (Rb₂O), and oxygen gas (O₂).[2]

Decomposition Reactions:

-

10 RbMnO₄(s) → 3 Rb₂MnO₄(s) + 7 MnO₂(s) + 2 Rb₂O(s) + 6 O₂(g)[1]

-

2 Rb₂MnO₄(s) → 2 MnO₂(s) + 2 Rb₂O(s) + O₂(g)[1]

Overall Reaction: 4 RbMnO₄(s) → 4 MnO₂(s) + 2 Rb₂O(s) + 3 O₂(g)[2]

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Instrumentation:

-

A simultaneous TGA/DSC instrument.

Procedure:

-

Calibrate the TGA/DSC instrument for temperature and heat flow according to the manufacturer's instructions.

-

Weigh approximately 5-10 mg of finely ground this compound into a clean, tared alumina (B75360) or platinum crucible.

-

Place the crucible in the TGA/DSC furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

-

Analyze the resulting thermogram to identify the decomposition temperatures and corresponding mass losses.

Signaling Pathway for Thermal Decomposition of this compound

References

An In-depth Technical Guide to the Enthalpy of Solution for Alkali Metal Permanganates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enthalpy of solution for alkali metal permanganates. This information is crucial for understanding the energetic changes that occur when these potent oxidizing agents are dissolved in a solvent, a fundamental consideration in various chemical processes, including synthesis, formulation, and quality control in the pharmaceutical and chemical industries.

Quantitative Data on Enthalpy of Solution

The enthalpy of solution (ΔHsoln) is the change in enthalpy when one mole of a substance dissolves in a solvent. For alkali metal permanganates, this value is influenced by the lattice energy of the crystalline salt and the hydration enthalpy of the constituent ions (the alkali metal cation and the permanganate (B83412) anion). A positive enthalpy of solution indicates an endothermic process (the solution cools down), while a negative value signifies an exothermic process (the solution heats up).

| Compound | Formula | Enthalpy of Solution (ΔHsoln) in kJ/mol |

| Lithium Permanganate | LiMnO₄ | Data not readily available |

| Sodium Permanganate | NaMnO₄ | Data not readily available |

| Potassium Permanganate | KMnO₄ | +43.56 |

| Rubidium Permanganate | RbMnO₄ | +35.2 (estimated) |

| Cesium Permanganate | CsMnO₄ | Data not readily available |

The positive values for potassium and this compound indicate that their dissolution in water is an endothermic process, meaning that heat is absorbed from the surroundings.

Experimental Protocol: Determination of Enthalpy of Solution by Solution Calorimetry

The determination of the enthalpy of solution is typically carried out using a solution calorimeter. The following is a detailed, generalized methodology applicable to the determination of the enthalpy of solution for a solid inorganic salt like an alkali metal permanganate.

Principle

A known mass of the salt is dissolved in a known mass of solvent (typically deionized water) in an insulated calorimeter. The change in temperature of the solution is measured, and from this, the heat absorbed or released by the dissolution process is calculated.

Materials and Equipment

-

Solution calorimeter (e.g., a Dewar-type calorimeter or a well-insulated coffee-cup calorimeter)

-

High-precision digital thermometer (resolution of at least 0.01 °C)

-

Magnetic stirrer and stir bar

-

Analytical balance (readable to ±0.0001 g)

-

Volumetric flasks and pipettes

-

Deionized water

-

The alkali metal permanganate salt (finely powdered and dried)

Procedure

-

Calorimeter Calibration:

-

Accurately measure a known volume of deionized water (e.g., 100.0 mL) and place it in the calorimeter.

-

Allow the water to reach thermal equilibrium and record the initial temperature (Tinitial, cal) for several minutes to establish a stable baseline.

-

Pass a known amount of electrical energy (qcal) through a heating element submerged in the water. This can be done by applying a constant voltage (V) and current (I) for a specific time (t), where qcal = V * I * t.

-

Record the temperature change (ΔTcal) of the water.

-

The heat capacity of the calorimeter (Ccal) can be calculated using the equation: Ccal = (qcal / ΔTcal) - (mwater * cwater) where mwater is the mass of the water and cwater is the specific heat capacity of water (4.184 J/g·°C).

-

-

Measurement of Enthalpy of Solution:

-

Accurately weigh a specific amount of the finely powdered and dried alkali metal permanganate salt (msalt). The amount should be chosen to produce a measurable temperature change.

-

Add a precise volume of deionized water to the calorimeter and record its mass (mwater).

-

Allow the water to reach thermal equilibrium and record the initial temperature (Tinitial) for a few minutes to establish a stable baseline.

-

Quickly and completely add the weighed salt to the water in the calorimeter.

-

Begin stirring immediately to ensure rapid and complete dissolution.

-

Record the temperature of the solution at regular intervals until a maximum or minimum temperature is reached and the temperature starts to return to the baseline.

-

Extrapolate the temperature-time data back to the time of mixing to determine the true final temperature (Tfinal) to correct for any heat loss to the surroundings.

-

Data Analysis and Calculation

-

Calculate the total heat absorbed or released by the solution and calorimeter (qtotal): qtotal = [(mwater + msalt) * csolution + Ccal] * (Tfinal - Tinitial) Assume the specific heat capacity of the solution (csolution) is approximately that of pure water unless determined separately.

-

The enthalpy of solution (ΔHsoln) is the heat change for the dissolution process, which is equal in magnitude but opposite in sign to the heat change of the surroundings (solution and calorimeter): ΔHdissolution = -qtotal

-

Calculate the molar enthalpy of solution (ΔHsoln, molar): ΔHsoln, molar = ΔHdissolution / nsalt where nsalt is the number of moles of the dissolved salt (msalt / Molar Masssalt).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the enthalpy of solution.

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Rubidium Permanganate from Potassium Permanganate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium permanganate (B83412) (RbMnO₄) is an inorganic compound with strong oxidizing properties, analogous to the more common potassium permanganate (KMnO₄).[1] While its applications are less widespread than those of KMnO₄, primarily due to the higher cost of rubidium, it serves as a valuable compound in specific areas of chemical research.[1] Its synthesis is a straightforward process for laboratory settings, typically involving a metathesis (double displacement) reaction in an aqueous solution.[2][3] This document provides detailed protocols for the synthesis of rubidium permanganate from readily available potassium permanganate and rubidium chloride, leveraging the lower solubility of this compound to facilitate its isolation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the reactants and products is provided in the table below for easy reference. Understanding these properties, particularly the solubility differences, is crucial for a successful synthesis and purification.

| Property | Potassium Permanganate (KMnO₄) | Rubidium Chloride (RbCl) | This compound (RbMnO₄) | Potassium Chloride (KCl) |

| Molar Mass ( g/mol ) | 158.03 | 120.92 | 204.40 | 74.55 |

| Appearance | Dark purple/bronze-colored crystals | White crystalline solid | Dark purple crystals[1] | White crystalline solid |

| Solubility in Water | 6.4 g/100 mL (20 °C) | 91.2 g/100 mL (20 °C) | 1.06 g/100 mL (19 °C)[1][3] | 34.4 g/100 mL (20 °C) |

| Melting Point (°C) | 240 (decomposes) | 718 | 295 (decomposes)[1] | 770 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the following chemical equation:

KMnO₄(aq) + RbCl(aq) → RbMnO₄(s)↓ + KCl(aq)

This reaction proceeds via a double displacement mechanism, where the permanganate anion (MnO₄⁻) combines with the rubidium cation (Rb⁺) to form the sparingly soluble this compound, which precipitates out of the solution upon cooling.

Materials:

-

Potassium permanganate (KMnO₄)

-

Rubidium chloride (RbCl)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Filter paper

-

Watch glass

-

Drying oven or desiccator

Procedure:

-

Preparation of Reactant Solutions:

-

In a 250 mL beaker, dissolve 3.16 g (0.02 mol) of potassium permanganate in 100 mL of deionized water. Warm the solution gently on a heating plate and stir using a magnetic stirrer until the solid is fully dissolved.

-

In a separate 100 mL beaker, dissolve 2.42 g (0.02 mol) of rubidium chloride in 50 mL of deionized water.

-

-

Reaction and Precipitation:

-

Slowly add the rubidium chloride solution to the warm potassium permanganate solution while stirring continuously.

-

A precipitate of this compound may begin to form. To ensure maximum precipitation, cool the reaction mixture in an ice bath for at least 30 minutes.

-

-

Purification:

-

Set up a vacuum filtration apparatus with a Büchner funnel and an appropriate grade of filter paper.

-

Wet the filter paper with a small amount of cold deionized water to ensure a good seal.

-

Pour the cold reaction mixture into the Büchner funnel and apply a vacuum to collect the this compound precipitate.

-

Wash the collected crystals with two small portions (10-15 mL each) of ice-cold deionized water to remove the soluble potassium chloride byproduct.

-

-

Drying:

-

Transfer the purified this compound crystals to a pre-weighed watch glass.

-

Dry the product in a desiccator under a vacuum or in a drying oven at a low temperature (e.g., 50-60 °C) to a constant weight.

-

Safety Precautions:

-

Potassium permanganate and this compound are strong oxidizing agents. Avoid contact with combustible materials.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Perform the experiment in a well-ventilated area or a fume hood.

Diagrams

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Rubidium Permanganate as an Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubidium permanganate (B83412) (RbMnO₄) is a potent oxidizing agent, belonging to the family of alkali metal permanganates.[1] While less common than its potassium counterpart due to the higher cost of rubidium, it offers unique properties that can be advantageous in specific organic synthesis applications.[2] Its increased solubility in certain organic solvents may facilitate reactions in non-aqueous media.[2] This document provides detailed application notes and experimental protocols for the use of rubidium permanganate in the oxidation of key functional groups relevant to organic synthesis and drug development.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use.

| Property | Value | Reference |

| Chemical Formula | RbMnO₄ | [1][3] |

| Molar Mass | 204.404 g/mol | [1][3][4] |

| Appearance | Purple crystals | [1][3][4] |

| Density | 3.325 g/cm³ | [1][3][4] |

| Decomposition Temperature | ~295 °C | [1][2][3] |

| Solubility in Water | 6.03 g/L at 7 °C10.6 g/L at 19 °C46.8 g/L at 60 °C | [2][4] |

Safety Precautions

This compound is a strong oxidizing agent and should be handled with care. It can react vigorously with reducing agents and combustible materials.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

Applications in Organic Synthesis

This compound can be employed for a variety of oxidative transformations in organic synthesis. The following sections detail its application in the oxidation of benzylic alcohols, aromatic side chains, and alkenes. The provided protocols are based on established procedures for potassium permanganate and have been adapted for this compound, taking into account its specific properties.

Oxidation of Benzylic Alcohols to Aldehydes

The selective oxidation of primary alcohols to aldehydes is a crucial transformation in the synthesis of pharmaceuticals and fine chemicals. While strong oxidation can lead to the formation of carboxylic acids, controlled conditions can favor aldehyde production. The use of a phase-transfer catalyst can enhance the reaction rate and selectivity.

Experimental Protocol: Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde (B42025)

This protocol describes the selective oxidation of benzyl alcohol to benzaldehyde using this compound in a biphasic system with a phase-transfer catalyst.

Materials:

-

Benzyl alcohol

-

This compound (RbMnO₄)

-

Toluene (B28343) or Ethyl Acetate (B1210297) (solvent)

-

Phase-transfer catalyst (e.g., 18-crown-6, Tetrabutylammonium bromide)

-

Diethyl ether

-

10% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Separatory funnel

Procedure:

-

In a reaction flask, dissolve benzyl alcohol (0.1 mol) and the phase-transfer catalyst (0.01 mol) in 50 mL of toluene or ethyl acetate.

-

In a separate beaker, prepare a solution of this compound (0.5 mol) in 50 mL of water.

-

Combine the two solutions in the reaction flask and stir the mixture vigorously at room temperature (30°C) for approximately 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the organic layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with 10% sodium bicarbonate solution to remove any acidic byproducts.

-

Separate the organic and aqueous layers.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzaldehyde.

-

The product can be further purified by distillation or column chromatography.

Quantitative Data (Adapted from KMnO₄ reactions):

| Substrate | Oxidizing Agent | Catalyst | Solvent | Time (hr) | Yield (%) | Reference |

| Benzyl alcohol | KMnO₄ | 18-crown-6 | Benzene | Varies | ~90 | [5] |

| Benzyl alcohol | KMnO₄ | Ionic Liquid | [bmim][BF₄] | 1 | 90 | [6] |

Note: The higher solubility of this compound in some organic solvents might lead to faster reaction rates compared to potassium permanganate under similar conditions.

Logical Workflow for Benzyl Alcohol Oxidation:

Caption: Workflow for the oxidation of benzyl alcohol.

Oxidation of Aromatic Side Chains to Carboxylic Acids

The oxidation of alkyl side chains on aromatic rings to carboxylic acids is a robust and widely used reaction. This transformation is particularly useful in the synthesis of aromatic carboxylic acids, which are important building blocks in drug discovery.

Experimental Protocol: Oxidation of Toluene to Benzoic Acid

This protocol details the oxidation of toluene to benzoic acid using this compound under alkaline conditions.

Materials:

-

Toluene

-

This compound (RbMnO₄)

-

Potassium hydroxide (B78521) (KOH) or Sodium Carbonate (Na₂CO₃)

-

Concentrated Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃) (optional, for quenching excess permanganate)

-

Distilled water

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add toluene (e.g., 5.1 g).

-

Add an aqueous solution of a base (e.g., 5 mL of 20% KOH or 100 mg of Na₂CO₃ in 3 mL of water).[3][7]

-

Prepare a solution of this compound (e.g., 17.5 g in 150 mL of water) and add it to the reaction mixture.[3]

-

Heat the mixture to reflux (around 85-100°C) with vigorous stirring for 1.5 to 2.5 hours.[3][8]

-

The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form.

-

After the reflux period, cool the reaction mixture to room temperature.

-

(Optional) Add a small amount of ethanol (B145695) or a saturated solution of sodium bisulfite to destroy any excess permanganate.

-

Filter the mixture by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

-

Combine the filtrate and washings. Cool the filtrate in an ice bath.

-

Carefully acidify the filtrate with concentrated HCl or H₂SO₄ until the solution is strongly acidic (test with pH paper). Benzoic acid will precipitate as a white solid.

-

Collect the benzoic acid crystals by vacuum filtration, wash with a small amount of cold water, and allow to air dry.

Quantitative Data (Adapted from KMnO₄ reactions):

| Substrate | Oxidizing Agent | Base | Time (hr) | Yield (%) | Reference |

| Toluene | KMnO₄ | KOH | 1.5 | - | [3] |

| Toluene | KMnO₄ | Na₂CO₃ | - | - | [7] |

| Toluene | KMnO₄ | - | 2-2.5 | 32 | [8] |

Reaction Pathway for Toluene Oxidation:

Caption: Oxidation of toluene to benzoic acid.

Oxidation of Alkenes

The oxidation of alkenes with permanganate can lead to different products depending on the reaction conditions. Mild conditions typically yield vicinal diols (syn-dihydroxylation), while vigorous conditions result in oxidative cleavage of the carbon-carbon double bond.

Experimental Protocol: Syn-dihydroxylation of 1-Methylcyclohexene

This protocol describes the conversion of 1-methylcyclohexene to cis-1-methylcyclohexane-1,2-diol using cold, alkaline this compound.

Materials:

-

1-Methylcyclohexene

-

This compound (RbMnO₄)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Rotary evaporator

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a 250 mL round-bottom flask, dissolve 5.0 g of 1-methylcyclohexene in 100 mL of a 1:1 mixture of acetone and water.

-

Cool the flask in an ice bath to 0-5°C.

-

In a separate beaker, prepare a solution of 8.2 g of this compound and 1.0 g of sodium hydroxide in 150 mL of cold distilled water.

-

Slowly add the this compound solution to the stirred 1-methylcyclohexene solution using a dropping funnel over 30-45 minutes, maintaining the temperature below 5°C.

-

Continue stirring for an additional 1-2 hours, or until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide.

-

Remove the acetone by rotary evaporation.

-

Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude cis-1-methylcyclohexane-1,2-diol.

-

The product can be further purified by recrystallization or column chromatography.

Experimental Protocol: Oxidative Cleavage of 1-Methylcyclohexene

This protocol details the preparation of 6-ketoheptanoic acid from 1-methylcyclohexene using hot, acidic this compound.

Materials:

-

1-Methylcyclohexene

-

This compound (RbMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Distilled water

-

Reflux apparatus

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser, combine 5.0 g of 1-methylcyclohexene and 150 mL of a 10% aqueous sulfuric acid solution.

-

In a separate beaker, dissolve 25 g of this compound in 150 mL of water. Gentle heating may be necessary.

-

Slowly add the hot this compound solution to the stirred 1-methylcyclohexene mixture. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

-

Once the addition is complete, heat the mixture to reflux for 2-3 hours, or until the permanganate color disappears.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Add solid sodium bisulfite in small portions until the brown manganese dioxide precipitate dissolves, and the solution becomes colorless.

-

The product, 6-ketoheptanoic acid, can be isolated by extraction with a suitable organic solvent.

Quantitative Data (Adapted from KMnO₄ reactions):

| Substrate | Product | Conditions | Yield (%) | Reference |

| 1-Methylcyclohexene | cis-1-Methylcyclohexane-1,2-diol | Cold, alkaline KMnO₄ | - | [9] |

| 1-Methylcyclohexene | 6-Ketoheptanoic acid | Hot, acidic KMnO₄ | - | [9] |

Reaction Pathways for Alkene Oxidation:

Caption: Oxidation of alkenes with this compound.

Conclusion

This compound serves as a powerful and versatile oxidizing agent in organic synthesis. While its applications are analogous to the more common potassium permanganate, its distinct solubility profile may offer advantages in specific reaction systems. The protocols provided herein offer a foundation for researchers to explore the utility of this compound in their synthetic endeavors. Careful control of reaction conditions is paramount to achieving the desired oxidative transformations with high selectivity and yield. Further research into the specific applications and potential benefits of this compound in complex molecule synthesis is warranted.

References

- 1. assignmentpoint.com [assignmentpoint.com]

- 2. webqc.org [webqc.org]

- 3. scribd.com [scribd.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. studylib.net [studylib.net]

- 8. scribd.com [scribd.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Detection of Perchlorate Ions Using Rubidium Permanganate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perchlorate (B79767) (ClO₄⁻) is a persistent environmental contaminant and a known endocrine disruptor, interfering with iodide uptake by the thyroid gland. Its detection at trace levels is crucial for environmental monitoring, food safety, and pharmaceutical analysis. While modern instrumental methods offer high sensitivity and quantification, classical analytical techniques can provide a simple and cost-effective means for qualitative screening.

This document provides detailed application notes and protocols for the qualitative detection of perchlorate ions using rubidium permanganate (B83412) (RbMnO₄). This method is based on the principle that in the presence of perchlorate ions, rubidium permanganate forms a sparingly soluble mixed crystal, RbClO₄·RbMnO₄, which precipitates out of solution.[1][2] This precipitation serves as a visual indicator for the presence of perchlorate.

It is important to note that this is a qualitative method and is not suitable for the precise quantification of perchlorate concentrations. For quantitative analysis, more advanced techniques such as ion chromatography (IC) and mass spectrometry (MS) are recommended.

Chemical Principle

The detection of perchlorate ions using this compound relies on a co-precipitation reaction. This compound is sparingly soluble in water, and its solubility is further decreased in the presence of perchlorate ions due to the formation of a mixed crystal. The reaction can be represented as follows:

Rb⁺(aq) + MnO₄⁻(aq) + ClO₄⁻(aq) → RbMnO₄·RbClO₄(s)

The formation of the dark purple precipitate of the mixed crystal indicates a positive test for perchlorate. The sensitivity of this test is dependent on the concentrations of the rubidium and permanganate ions in the reagent and the perchlorate ion in the sample.

Data Presentation

As the this compound method is qualitative, it does not yield quantitative data such as detection limits or linear ranges. The result is a binary observation: the presence or absence of a precipitate. For a comparative perspective, the following table summarizes the capabilities of modern quantitative methods for perchlorate detection.

| Analytical Method | Typical Detection Limit | Linear Range | Remarks |

| This compound | Not Applicable (Qualitative) | Not Applicable | Visual detection based on precipitation. |

| Ion Chromatography (IC) | 5 µg/L[3] | 0.5 - 20 mg/L[3] | A widely used method for routine analysis. |

| IC with Suppressed Conductivity Detection | 0.53 µg/L[4] | 2 - 100 µg/L | EPA Method 314.0 for drinking water. |